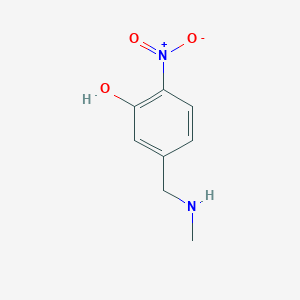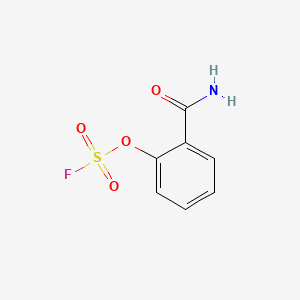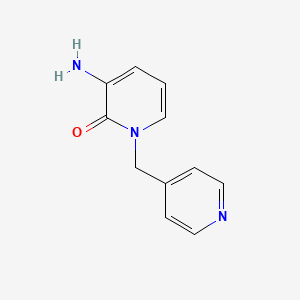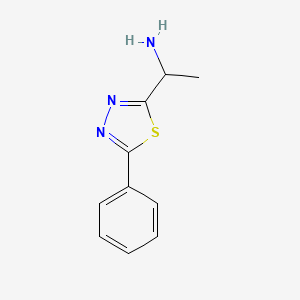
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This compound features a thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a phenyl group and an ethanamine moiety. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various scientific research applications.
Métodos De Preparación
The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The resulting 1,3,4-thiadiazole derivatives are then fully characterized using techniques such as NMR, IR, MS, and elemental analysis .
Análisis De Reacciones Químicas
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in biological research
Mecanismo De Acción
The mechanism of action of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptotic cell death by blocking the cell cycle at the sub-G1 phase and binding to the active site of VEGFR-2 . This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound also exhibits anticancer activity but has different substituents on the thiadiazole ring.
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound is used as a corrosion inhibitor and has different functional groups compared to this compound.
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has applications in medicinal chemistry and exhibits different biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H11N3S |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3S/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
Clave InChI |
LDHQMPZBBRWDJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN=C(S1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)
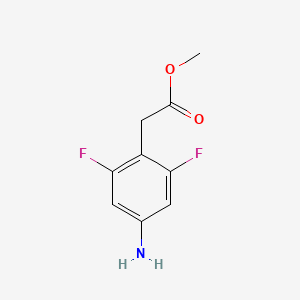
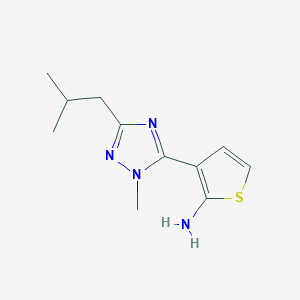

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)

